molecular formula C9H21O4P B8427229 Diethyl 5-hydroxypentylphosphonate

Diethyl 5-hydroxypentylphosphonate

Cat. No. B8427229
M. Wt: 224.23 g/mol
InChI Key: HASTWZYKQYCDQO-UHFFFAOYSA-N
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Patent
US05728686

Procedure details

92 g (0.345 mol) of 5-(diethylphosphono)pentyl acetate were heated at 50° C. for 10 hours with stirring with 74 g (0.7 mol) of finely powdered sodium carbonate in 500 ml of methanol. The solution was filtered, concentrated and distilled in a bulb tube.
Name
5-(diethylphosphono)pentyl acetate
Quantity
92 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][P:10]([O:15][CH2:16][CH3:17])([O:12][CH2:13][CH3:14])=[O:11])(=O)C.C(=O)([O-])[O-].[Na+].[Na+]>CO>[OH:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][P:10](=[O:11])([O:12][CH2:13][CH3:14])[O:15][CH2:16][CH3:17] |f:1.2.3|

Inputs

Step One
Name
5-(diethylphosphono)pentyl acetate
Quantity
92 g
Type
reactant
Smiles
C(C)(=O)OCCCCCP(=O)(OCC)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled in a bulb tube

Outcomes

Product
Name
Type
Smiles
OCCCCCP(OCC)(OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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